Rendix

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rendix involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:

Formation of Benzimidazole Core: The benzimidazole core is synthesized through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative.

Functionalization: The benzimidazole core is then functionalized with various substituents, including the amidino group and the pyridyl group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Large batch reactors are used for the initial synthesis steps, ensuring controlled reaction conditions.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Rendix undergoes several types of chemical reactions, including:

Hydrolysis: The ester group in this compound is hydrolyzed by esterases in the plasma and liver to form the active compound, dabigatran.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzimidazole core.

Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Esterases in the plasma and liver catalyze the hydrolysis reaction under physiological conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products:

Dabigatran: The primary product formed from the hydrolysis of this compound.

Oxidized and Reduced Derivatives: Various oxidized and reduced derivatives of the benzimidazole core.

Scientific Research Applications

Infectious Disease Detection

The RenDx multiplex assay system has shown remarkable potential in diagnosing infectious diseases. It can simultaneously identify up to nine different targets from a single sample, which is particularly useful in cases where multiple pathogens may be present.

-

Case Study: Human Papilloma Virus (HPV) Detection

- Researchers at Cardiff University utilized the RenDx platform to differentiate between high-risk and low-risk HPV genotypes. This differentiation is crucial as persistent high-risk HPV infections are linked to cervical cancer. The ability to identify specific genotypes enables targeted treatment strategies, improving patient outcomes significantly .

-

Case Study: Meningitis Pathogen Detection

- A collaboration with the University of Strathclyde developed an assay for the rapid detection of bacteria causing meningitis in cerebrospinal fluid (CSF). This method demonstrated the capability to detect and quantify three clinically relevant pathogens, offering a faster alternative to traditional culture methods .

Technological Advantages

The integration of SERS technology within the RenDx platform provides several advantages:

- High Sensitivity : The ability to detect multiple targets enhances the sensitivity of diagnostics.

- Rapid Results : Quick turnaround times for results facilitate timely clinical decisions.

- Cost-Effectiveness : Multiplexing reduces the need for multiple tests, thereby lowering costs associated with diagnostics.

Broader Scientific Research Applications

Beyond healthcare diagnostics, Rendix technology has implications in various scientific domains:

Toxicology and Drug Development

This compound can be leveraged in toxicological studies to assess compound safety profiles through repeat-dose toxicity reports. The integration of data from these studies can aid in building predictive models for drug safety assessments .

Genomic Research

In genomic research, this compound technologies can assist researchers in managing large datasets generated from genomic sequencing and electronic medical records. This capability is crucial for evidence-based medicine initiatives aimed at improving treatment plans and health outcomes .

Data Tables and Comparative Analysis

| Application Area | Technology Used | Key Benefits |

|---|---|---|

| Infectious Disease Detection | SERS + PCR | High sensitivity, rapid results |

| HPV Genotyping | RenDx multiplex assay | Accurate risk assessment for cervical cancer |

| Meningitis Detection | SERS-based assay | Quick identification of pathogens |

| Toxicology | Data modeling from toxicity reports | Predictive safety assessments |

| Genomic Research | Data management tools | Enhanced analysis of large genomic datasets |

Conclusion and Future Directions

The applications of this compound technology are vast and varied, with significant implications for healthcare diagnostics and scientific research. Ongoing collaborations between academic institutions and diagnostic companies will likely yield further innovations that enhance the capabilities of this technology. Future research may focus on expanding the range of detectable pathogens and improving the accuracy and efficiency of diagnostic assays.

Mechanism of Action

Rendix exerts its effects through the following mechanism:

Hydrolysis to Dabigatran: this compound is hydrolyzed to dabigatran by esterases in the plasma and liver.

Thrombin Inhibition: Dabigatran directly inhibits thrombin, a serine protease responsible for converting fibrinogen to fibrin in the coagulation cascade.

Molecular Targets: The primary molecular target is thrombin, which is inhibited by dabigatran, preventing the formation of blood clots.

Comparison with Similar Compounds

Rendix is unique compared to other anticoagulants due to its direct thrombin inhibition mechanism. Similar compounds include:

Warfarin: An anticoagulant that inhibits vitamin K-dependent clotting factors.

Heparin: An anticoagulant that enhances the activity of antithrombin III.

Rivaroxaban: A direct factor Xa inhibitor.

This compound stands out due to its specific inhibition of thrombin, providing a targeted approach to anticoagulation with a different mechanism compared to other anticoagulants .

Properties

IUPAC Name |

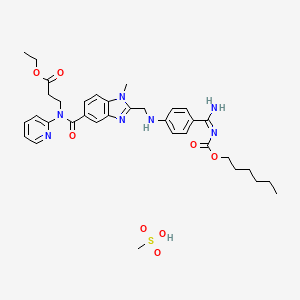

ethyl 3-[[2-[[4-[(E)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETBXHPXHHOLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)/N=C(\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)/N.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N7O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.